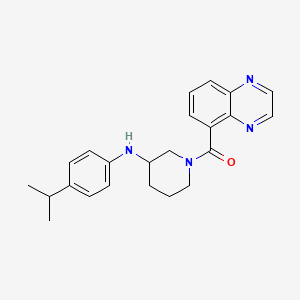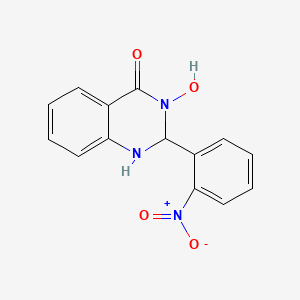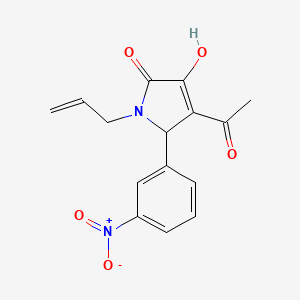
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine (IQNP) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a piperidine-based derivative that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves its ability to inhibit specific enzymes and receptors in the central nervous system. The compound acts as a potent inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This compound also exhibits antagonistic activity against specific receptors, including the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound increases the levels of acetylcholine in the brain, leading to improved cognitive function. This compound also exhibits antioxidant activity, reducing oxidative stress in the brain. Additionally, the compound has been shown to have anti-inflammatory effects, reducing inflammation in the brain.
実験室実験の利点と制限
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has several advantages as a research tool. The compound exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system, making it a valuable tool for studying the mechanisms of various neurological disorders. However, the synthesis method for this compound is complex and requires expertise in organic chemistry, limiting its availability for researchers.
将来の方向性
There are several future directions for N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine research. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the compound's potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability for researchers.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent inhibitory activity against specific enzymes and receptors in the central nervous system. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to determine the optimal dosage and administration method for this compound and to investigate the compound's potential side effects and toxicity. The development of more efficient synthesis methods for this compound could lead to increased availability for researchers.
合成法
The synthesis of N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine involves several steps, including the reaction of 4-isopropylphenyl magnesium bromide with 5-bromoquinoxaline, followed by the addition of piperidine and carbonyl chloride. The resulting compound is then purified using column chromatography, yielding pure this compound. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
N-(4-isopropylphenyl)-1-(5-quinoxalinylcarbonyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, leading to improved cognitive function.
特性
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-quinoxalin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-16(2)17-8-10-18(11-9-17)26-19-5-4-14-27(15-19)23(28)20-6-3-7-21-22(20)25-13-12-24-21/h3,6-13,16,19,26H,4-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRWRXUEOAMZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)

![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![4-methyl-N-(2-phenyl-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5159284.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5159296.png)



![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5159321.png)
![6-[4-(cyclopropylmethyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5159322.png)
![1-(2,6-dichlorobenzyl)-5'-phenyl-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B5159325.png)
![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)
![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)